molecular formula C17H22O5 B2963917 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 141522-65-8

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B2963917
CAS No.: 141522-65-8
M. Wt: 306.358
InChI Key: SWKTZNOJDJKBQI-UHFFFAOYSA-N
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Description

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzenecarboxylic acid core with a butenoyloxyhexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the introduction of the butenoyl group through a subsequent esterification reaction. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The butenoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bond in the butenoyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group on the benzenecarboxylic acid core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted benzenecarboxylic acid derivatives.

Scientific Research Applications

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The butenoyloxy group can interact with enzymes and receptors, modulating their activity. The benzenecarboxylic acid core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenesulfonic acid
  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenemethanol
  • 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenenitrile

Uniqueness

4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butenoyloxy and benzenecarboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications.

Properties

IUPAC Name

4-(6-but-3-enoyloxyhexoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-2-7-16(18)22-13-6-4-3-5-12-21-15-10-8-14(9-11-15)17(19)20/h2,8-11H,1,3-7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKTZNOJDJKBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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